molecular formula C8H3Cl2F3O2 B1314545 2,3-Dichloro-6-(trifluoromethyl)benzoic acid CAS No. 25922-43-4

2,3-Dichloro-6-(trifluoromethyl)benzoic acid

Cat. No. B1314545
CAS RN: 25922-43-4
M. Wt: 259.01 g/mol
InChI Key: BHQKUOSDTCYXEE-UHFFFAOYSA-N
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Description

2,3-Dichloro-6-(trifluoromethyl)benzoic acid is a chemical compound with the molecular formula C8H3Cl2F3O2 . It is used as an intermediate in chemical synthesis .


Synthesis Analysis

The synthesis of 2,3-Dichloro-6-(trifluoromethyl)benzoic acid can be achieved from Carbon dioxide and 3,4-Dichlorobenzotrifluoride .


Molecular Structure Analysis

The molecular structure of 2,3-Dichloro-6-(trifluoromethyl)benzoic acid consists of a benzene ring substituted with two chlorine atoms, a trifluoromethyl group, and a carboxylic acid group .


Physical And Chemical Properties Analysis

2,3-Dichloro-6-(trifluoromethyl)benzoic acid is a solid at room temperature . It has a molecular weight of 259.01 . The compound has a predicted density of 1.625±0.06 g/cm3 and a predicted boiling point of 284.5±40.0 °C . It has a melting point of 87-89 °C .

Scientific Research Applications

1. Synthesis of Trifluoromethylpyridines

  • Application Summary: Trifluoromethylpyridines (TFMP) and its derivatives, including 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), are used in the agrochemical and pharmaceutical industries. They are used in the protection of crops from pests and also in the pharmaceutical and veterinary industries .
  • Methods of Application: Various methods of synthesizing 2,3,5-DCTF have been reported . The specific methods and technical details were not provided in the source.
  • Results or Outcomes: More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

2. Synthesis of 1,3,4-Oxadiazole Derivatives

  • Application Summary: “2,3-Dichloro-6-(trifluoromethyl)benzoic acid” can be used in the synthesis of 1,3,4-oxadiazole derivatives containing a 2-fluoro-4-methoxy moiety .
  • Results or Outcomes: The synthesized 1,3,4-oxadiazole derivatives can be used to investigate the binding of 2-pyridinone and amino acid derivative as ligands with chaperones PapD and FimC by surface plasmon resonance and 1 HNMR spectroscopy .

Safety And Hazards

2,3-Dichloro-6-(trifluoromethyl)benzoic acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Proper safety measures should be taken while handling this compound, including wearing protective gloves, protective clothing, eye protection, and face protection .

properties

IUPAC Name

2,3-dichloro-6-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl2F3O2/c9-4-2-1-3(8(11,12)13)5(6(4)10)7(14)15/h1-2H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHQKUOSDTCYXEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(F)(F)F)C(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl2F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70470054
Record name 2,3-Dichloro-6-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70470054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dichloro-6-(trifluoromethyl)benzoic acid

CAS RN

25922-43-4
Record name 2,3-Dichloro-6-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70470054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

83.4 g of 3,4-dichlorobenzotrifluoride was dissolved in 800 ml of dried tetrahydrofuran, and 250 ml of hexane solution of n-butyl lithium(1.6 mol/1) was added to the solution dropwise over 15 minutes at -78° C. under nitrogen atmosphere. Following to stirring the solution for 2 hours at -78° C., 50 g of dry ice was then gradually added to the solution at the same temperature. After elevating the temperature of the solution up to room temperature, 250 ml of cold water was added to the solution to separate the resulting solution, and the aqueous layer obtained was adjusted to an acidic condition of a pH value of 1 with concentrated hydrochloric acid while cooling. Then, the aqueous layer was extracted with ether, and the extract was washed with water and dried over anhydrous magnesium sulfate. The solvent was distilled out under reduced pressure, and the oily residue obtained was crystalized with n-hexane, washed, filtered, and dried to obtain 89 g of the title compound(mp. 88-89° C.).
Quantity
83.4 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
250 mL
Type
solvent
Reaction Step Four
Quantity
1.6 mol
Type
reactant
Reaction Step Five
Quantity
250 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
E Masson, E Marzi, F Cottet, C Bobbio, M Schlosser - 2005 - Wiley Online Library
The metalation of 2,3‐, 2,6‐, 2,4‐ and 3,5‐dichlorobenzotrifluorides can be readily effected with standard reagents such as lithium diisopropylamide, lithium 2,2,6,6‐tetramethylpiperidide…

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